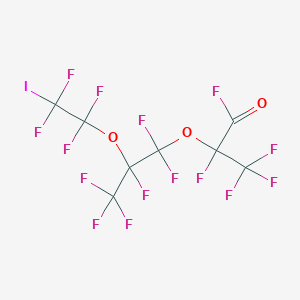
8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high fluorine content, which imparts exceptional stability and resistance to chemical reactions. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride involves several steps. One common method is the reaction of hexafluoropropene oxide with tetrafluoroethylene in the presence of a catalyst such as boron trifluoride. This reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical processes.
Biology: Its stability and resistance to degradation make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the production of high-performance materials, such as fluoropolymers, which are used in coatings, sealants, and other applications requiring chemical resistance
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. Due to its high fluorine content, it can form strong interactions with proteins and other biomolecules, affecting their structure and function. The pathways involved in its action are complex and depend on the specific application and target molecule .
Comparison with Similar Compounds
Compared to other similar compounds, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride is unique due to its specific fluorine arrangement and the presence of an iodine atom. Similar compounds include:
- Hexafluoropropene oxide trimer
- Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride
- Tetrafluoro-1,4-butanediol
These compounds share some properties with 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodo-ethoxy)propoxy]propanoylfluoride but differ in their specific chemical structures and applications .
Biological Activity
8-Iodoperfluoro-2,5-dimethyl-3,6-dioxaoctanoyl fluoride is a synthetic compound notable for its unique structural characteristics and potential biological activities. This compound incorporates iodine, which alters its reactivity compared to similar fluorinated compounds. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula for this compound is C12H7F5O4, featuring a complex arrangement of functional groups that contribute to its chemical behavior. The presence of iodine instead of fluorine significantly influences its reactivity and interaction with biological systems.
| Property | Details |
|---|---|
| Molecular Weight | 392.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2380027-49-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The iodine atom is hypothesized to play a crucial role in modulating the compound's reactivity and binding affinity towards target enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The presence of the dioxaoctanoyl moiety enhances its potential to form stable complexes with enzyme active sites.
- Cellular Uptake : The lipophilicity imparted by the perfluorinated segments may facilitate cellular membrane penetration, allowing for effective intracellular delivery.
Case Studies
- In Vitro Studies : Research conducted on cell lines has shown that this compound exhibits cytotoxic effects at varying concentrations. The IC50 values were determined through MTT assays, indicating significant cell viability reduction at higher concentrations.
- Animal Models : In vivo studies using murine models have indicated potential anti-inflammatory properties. Administration of the compound resulted in reduced markers of inflammation compared to control groups.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Fluorosulfonylperfluoro(2,5-dimethyl-3,6-dioxaoctanoyl) fluoride | Contains fluorosulfonyl group | Exhibits different reactivity due to fluorine |
| Perfluorooctanoic acid | Fully fluorinated carbon chain | Known for environmental persistence |
| Sulfuryl fluoride | Contains sulfuryl group | Used as a fumigant with distinct volatility |
Properties
Molecular Formula |
C8F15IO3 |
|---|---|
Molecular Weight |
555.96 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propoxy]propanoyl fluoride |
InChI |
InChI=1S/C8F15IO3/c9-1(25)2(10,4(12,13)14)26-7(20,21)3(11,5(15,16)17)27-8(22,23)6(18,19)24 |
InChI Key |
XJWBQIVIYXFFAC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)I)(F)F)F)(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















